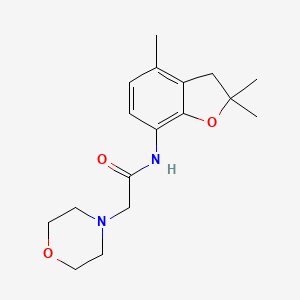

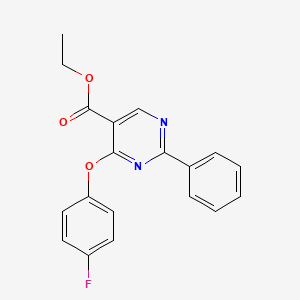

![molecular formula C28H24ClN3O4 B3007390 [3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone CAS No. 442649-87-8](/img/structure/B3007390.png)

[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, "[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone," is a complex molecule that may be related to various quinoline and pyrazole derivatives. These types of compounds are often studied for their potential biological activities, including antineoplastic, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including Michael addition and cycloaddition reactions. For instance, a similar quinoline derivative was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another related compound was synthesized through a sequence of Povarov cycloaddition reaction followed by N-furoylation processes . These methods suggest that the synthesis of the compound might also involve such complex reaction schemes.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a pyrazole derivative was determined by X-ray analysis, which also revealed the presence of hydrogen-bonded dimers and conformational differences between the rings in the molecule . Similarly, DFT calculations have been used to study the molecular geometry, hyperpolarizability, and molecular electrostatic potential of related compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be explored through various computational methods, including natural bond orbital (NBO) analysis and local reactivity descriptors. These methods help in identifying the chemically reactive sites within the molecule and understanding the stability arising from hyperconjugative interactions and charge delocalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be predicted using quantum chemical calculations. For instance, calculated NMR chemical shift values and vibrational wavenumbers have been shown to agree well with experimental data for a novel quinoline derivative . Additionally, molecular docking studies can predict the biological effects of these compounds by simulating their interactions with biological targets .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis and Crystal Structures : A study by Şahin et al. (2011) focuses on the synthesis of related compounds, including their crystal and molecular structures, determined through various methods like X-ray diffraction and density functional method (DFT) calculations. This research contributes to understanding the molecular geometries and electrostatic potential maps of similar compounds (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Crystal Structures and DFT Studies : Another study by Gökşen et al. (2013) involves the synthesis of compounds with similar structures. The study uses DFT to calculate optimized geometrical parameters, vibrational frequencies, and chemical shift values, comparing these with experimental values to confirm the accuracy of theoretical predictions (Gökşen, Alpaslan, Kelekci, Işık, & Ekizoğlu, 2013).

Antimicrobial and Anticancer Activity

Antimicrobial Activity : Novel quinazolinone derivatives, closely related to the specified compound, have been synthesized and tested for antimicrobial activity. Habib et al. (2012) demonstrated these compounds' effectiveness against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

Cancer Research : Xu et al. (2021) explored the anticancer effects of LFZ-4-46, a compound with a similar structure, on human breast and prostate cancer cells. The study indicated significant inhibition of cancer cell viability and potential mechanisms mediated by DNA damage and the activation of the MAPKs pathway (Xu, Huang, Zhu, Tian, Wei, Hong, Lu, Li, Liu, & Zhao, 2021).

Tumor-Specific Cytotoxic Activity : Hatano et al. (2009) studied the tumor-specific cytotoxicity of tetrahydroisoquinoline derivatives, akin to the compound , against human oral squamous cell carcinoma cell lines. The research supports the importance of molecular size for cytotoxicity induction and suggests potential use in cancer treatment (Hatano, Takekawa, Hashimoto, Ishihara, Kawase, Qing, Qin-tao, & Sakagami, 2009).

Mechanism of Action

Target of Action

It is known that quinoline derivatives often interact with various enzymes and receptors in the body

Mode of Action

Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . More research is required to elucidate the exact mode of action of this compound.

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, often resulting in downstream effects such as changes in cell signaling, enzyme activity, and gene expression

Result of Action

Quinoline derivatives are known to have various effects at the molecular and cellular level, often leading to changes in cell function and viability . More research is needed to describe the specific effects of this compound’s action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body . .

Future Directions

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is ongoing research to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . These compounds may be potential photosensitizers for photodynamic therapy and deserve further study .

properties

IUPAC Name |

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN3O4/c1-34-20-10-11-22-19(13-20)14-21(27(29)30-22)24-16-23(18-9-12-25(35-2)26(15-18)36-3)31-32(24)28(33)17-7-5-4-6-8-17/h4-15,24H,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLYADCLBYKCNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3007322.png)

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)